molecular formula C10H15NO2 B1418319 N-(2-hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide CAS No. 75639-78-0

N-(2-hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide

Cat. No. B1418319
CAS RN: 75639-78-0
M. Wt: 181.23 g/mol
InChI Key: SOBKSPRFLXNMAI-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide (HEBC) is an organic compound found in nature and is a promising compound for medicinal and scientific research applications. HEBC is a bicyclic compound, meaning it contains two rings of atoms connected by a single carbon atom. It is a member of the bicyclic lactams, which are cyclic amides that contain two rings of atoms connected by two nitrogen atoms. HEBC has been found to have a variety of biochemical and physiological effects, and its potential for use in lab experiments and scientific research is being explored.

Scientific Research Applications

1. Crystal Structure and Absolute Configuration Determination

The research by Plettner et al. (2005) focuses on the resolution and crystal structures of derivatives of bicyclo[2.2.1]heptan-2-one. The study provides an unambiguous determination of the absolute configuration of these derivatives and reveals hydrogen-bonded dimer structures in the crystals, which are significant in understanding the molecular orientations and interactions of such compounds (Plettner et al., 2005).

2. Polymerization Processes

Mathew et al. (1996) investigated the use of Pd(II)-catalyzed homo- and copolymerizations of norbornene derivatives. They demonstrated how these processes can yield cycloaliphatic polyolefins with functional groups, offering insights into the polymerization of such chemical structures (Mathew et al., 1996).

3. Photoreactive Polymers and Refractive Index Modulation

Griesser et al. (2009) explored the use of photoreactive polymers bearing N-phenylamide groups derived from bicyclo[2.2.1]hept-5-ene-2-carboxamide. They observed that UV irradiation leads to significant changes in the refractive index of these polymers, indicating potential applications in optical technologies (Griesser et al., 2009).

4. Synthesis of Alicyclic Polymers

Okoroanyanwu et al. (1998) synthesized a series of alicyclic polymers for 193 nm photoresist materials, based on co- and terpolymers of derivatives including bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. These polymers exhibited a range of solubility and thermal properties, demonstrating the versatility of these compounds in material science (Okoroanyanwu et al., 1998).

5. Self-assembly Directed by N-Amide Substituents

Mendyk et al. (2011) conducted a study on the self-assembly properties of amides of endo-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. They explored how the chemical character of N-amide substituents influences the orientation and potential for intramolecular hydrogen bonding, providing insight into the self-assembly behaviors of these compounds (Mendyk et al., 2011).

properties

IUPAC Name

N-(2-hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c12-4-3-11-10(13)9-6-7-1-2-8(9)5-7/h1-2,7-9,12H,3-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBKSPRFLXNMAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655967
Record name N-(2-Hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide

CAS RN

75639-78-0
Record name N-(2-Hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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